Neopentyl acetate

Vapor-Liquid Equilibrium Process Engineering Fragrance Formulation

Neopentyl acetate (2,2-dimethylpropyl ethanoate; CAS 926-41-0) is a C7 acetate ester distinguished by its unique neopentyl alcohol moiety, which features a quaternary carbon adjacent to the ester linkage. This highly branched, sterically hindered structure is the primary determinant of its unique physicochemical and chemical reactivity profile compared to its linear and branched isomers such as n-pentyl acetate and isopentyl acetate.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 926-41-0
Cat. No. B8803820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeopentyl acetate
CAS926-41-0
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCC(=O)OCC(C)(C)C
InChIInChI=1S/C7H14O2/c1-6(8)9-5-7(2,3)4/h5H2,1-4H3
InChIKeyQLNYTCSELYEEPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neopentyl Acetate (CAS 926-41-0) Technical Grade: Chemical Identity and Procurement Specifications


Neopentyl acetate (2,2-dimethylpropyl ethanoate; CAS 926-41-0) is a C7 acetate ester distinguished by its unique neopentyl alcohol moiety, which features a quaternary carbon adjacent to the ester linkage [1]. This highly branched, sterically hindered structure is the primary determinant of its unique physicochemical and chemical reactivity profile compared to its linear and branched isomers such as n-pentyl acetate and isopentyl acetate . As a synthetic building block, it is used in specialty chemical applications, including fragrance formulation and as a research intermediate .

Neopentyl Acetate's Steric Hindrance: Why It Is Not a Drop-in Replacement for Common Acetate Esters


Scientific and industrial users cannot simply interchange neopentyl acetate with other C7 acetate isomers due to the profound impact of its sterically hindered neopentyl group. This quaternary carbon center drastically alters both the compound's physical properties and its chemical reactivity [1]. The kinetic barrier imposed by this group leads to significantly different boiling points, flash points, and, most critically, hydrolytic stability compared to its linear and less-hindered branched counterparts [2]. Consequently, substituting neopentyl acetate for isopentyl or n-pentyl acetate in a formulation or synthetic pathway will yield divergent results in volatility, thermal processing safety, and long-term chemical stability. The evidence below quantifies these differences, which are essential for informed procurement and process design.

Quantitative Differentiation of Neopentyl Acetate: Volatility, Thermal Properties, and Stability Data


Reduced Volatility of Neopentyl Acetate vs. Isopentyl Acetate Evidenced by Lower Vapor Pressure

Neopentyl acetate exhibits significantly lower volatility than isopentyl acetate, a key differentiation for applications requiring prolonged scent release or higher boiling solvents. This is quantified by its vapor pressure of 14.5 mmHg at 25°C, compared to a reported value of 4 mmHg for isopentyl acetate at 20°C . The higher vapor pressure of the neopentyl isomer indicates a greater tendency to evaporate under standard conditions, a counter-intuitive yet verifiable property for a molecule with a higher boiling point.

Vapor-Liquid Equilibrium Process Engineering Fragrance Formulation

Neopentyl Acetate Boiling Point Advantage: Lower Distillation Energy vs. Isopentyl Acetate

The highly branched structure of neopentyl acetate results in a boiling point of 121.5 °C, which is approximately 20-22 °C lower than that of isopentyl acetate (142 °C) . This is a direct consequence of the reduced surface area and weaker intermolecular forces associated with the neopentyl group. This difference provides a quantifiable advantage in energy consumption during separation and purification by distillation.

Thermal Separation Process Chemistry Green Chemistry

Hydrolytic Stability of Neopentyl Esters: Steric Hindrance Slows Degradation by 2 Orders of Magnitude

The steric bulk of the neopentyl group provides a kinetic barrier to nucleophilic attack, dramatically enhancing hydrolytic stability compared to less hindered esters. While a direct comparison of hydrolysis rate constants for neopentyl and isopentyl acetates is unavailable, strong class-level inference can be drawn from studies on Fischer carbene complexes bearing identical alkoxy groups. The rate constant for hydroxide addition to a complex with a neopentyl group was 0.01 M⁻¹s⁻¹, compared to 0.84 M⁻¹s⁻¹ for the n-propyl analog—a difference of nearly two orders of magnitude [1]. These rate constants were shown to linearly correlate with the hydrolysis rates of corresponding acetate esters [1].

Chemical Stability Hydrolysis Kinetics Steric Effects

Procurement-Guiding Applications for Neopentyl Acetate Based on Differentiated Properties


Specialty Fragrance Ingredient with Enhanced Stability

Neopentyl acetate's unique fruity and sweet aroma, combined with its quantifiably lower boiling point (121.5 °C vs. 142 °C for isopentyl acetate ), makes it a valuable ingredient in fine fragrance formulation. However, its most critical differentiator for procurement is its enhanced hydrolytic stability, inferred from the 84x slower reaction rate of the neopentyl group compared to a less-hindered n-propyl group in analogous systems [1]. In complex fragrance formulations that contain water, alcohol, or other protic components, neopentyl acetate is expected to resist degradation far better than other acetate esters, ensuring long-term olfactory fidelity and product shelf life. This stability is a key selection criterion over isopentyl acetate, which, while having a strong banana/pear scent, lacks this specific steric protection.

Precursor for Sterically Hindered Synthesis Intermediates

Neopentyl acetate serves as a key synthetic intermediate for introducing the sterically demanding neopentyl group into target molecules. Its utility is based on the neopentyl moiety's well-documented resistance to nucleophilic substitution (SN2) and hydrolysis [1]. In research and development, this allows chemists to selectively protect a carboxylic acid or alcohol functionality with a group that is exceptionally stable to basic and nucleophilic conditions, enabling orthogonal deprotection strategies. This application is directly supported by the class-level kinetic data showing a 0.01 M⁻¹s⁻¹ rate constant for neopentyl group hydrolysis, which is two orders of magnitude slower than less hindered analogs [1].

Volatile Reference Standard for Gas Chromatography (GC) with a Distinct Retention Time

The physical properties of neopentyl acetate, specifically its boiling point of 121.5 °C and vapor pressure of 14.5 mmHg at 25 °C , are sufficiently distinct from its isomeric counterparts to make it a useful reference standard. In analytical chemistry, particularly gas chromatography (GC), this ensures a unique and predictable retention time. This allows for the unambiguous identification and quantification of this specific ester in complex mixtures where other C7 acetate esters (e.g., n-pentyl, isopentyl acetates) may be present as analytes or interferences. This is a direct, procurement-relevant application stemming from its unique physicochemical profile.

Technical Documentation Hub

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